
3,4-Epoxy-6-keto-4a,5-ene Simvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Epoxy-6-keto-4a,5-ene Simvastatin is a biochemical used for proteomics research . It has a molecular formula of C25H36O7 and a molecular weight of 448.55 .
Molecular Structure Analysis
The molecular structure of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin is represented by the formula C25H36O7 . This indicates that it contains 25 carbon atoms, 36 hydrogen atoms, and 7 oxygen atoms.Mechanism of Action
While the specific mechanism of action for 3,4-Epoxy-6-keto-4a,5-ene Simvastatin is not available, simvastatin, a related compound, is known to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin can be achieved through a multi-step process involving the modification of the precursor molecule, lovastatin.", "Starting Materials": [ "Lovastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Methanol", "Chloroform", "Acetone", "Ethyl acetate", "Dichloromethane", "Tetrahydrofuran", "Dimethylformamide", "Triethylamine", "Diisopropylethylamine", "Pyridine", "Trifluoroacetic acid", "Thionyl chloride", "Phosphorus pentachloride", "Methyl lithium", "Bromine", "Sodium hydride", "Methanesulfonic acid", "Sodium carbonate", "Water" ], "Reaction": [ "Lovastatin is first treated with sodium hydroxide and hydrogen peroxide to form 3,4-Dihydroxybutanoic acid.", "The 3,4-Dihydroxybutanoic acid is then oxidized with sodium borohydride and acetic acid to form 3,4-Epoxybutanoic acid.", "The 3,4-Epoxybutanoic acid is then reacted with sodium cyanoborohydride and methanol to form 3,4-Epoxy-6-keto-4a,5-ene lovastatin.", "The 3,4-Epoxy-6-keto-4a,5-ene lovastatin is then treated with chloroform and acetone to form the lactone intermediate.", "The lactone intermediate is then treated with ethyl acetate and dichloromethane to form the diol intermediate.", "The diol intermediate is then reacted with tetrahydrofuran and dimethylformamide to form the ketone intermediate.", "The ketone intermediate is then treated with triethylamine and diisopropylethylamine to form the enol intermediate.", "The enol intermediate is then reacted with pyridine and trifluoroacetic acid to form the enol triflate intermediate.", "The enol triflate intermediate is then treated with thionyl chloride and phosphorus pentachloride to form the enol chloride intermediate.", "The enol chloride intermediate is then reacted with methyl lithium and bromine to form the enol bromide intermediate.", "The enol bromide intermediate is then treated with sodium hydride and methanesulfonic acid to form 3,4-Epoxy-6-keto-4a,5-ene Simvastatin.", "The final product is purified using various techniques such as column chromatography and recrystallization." ] } | |
CAS RN |
1795790-98-5 |
Molecular Formula |
C25H36O7 |
Molecular Weight |
448.556 |
IUPAC Name |
[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-6-24(3,4)23(29)31-19-12-25(5)22(32-25)17-11-18(27)13(2)16(21(17)19)8-7-15-9-14(26)10-20(28)30-15/h11,13-16,19,21-22,26H,6-10,12H2,1-5H3/t13-,14-,15-,16+,19+,21-,22?,25?/m1/s1 |
InChI Key |
HZHZODVQZPRTTL-CBQGMXQJSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC2(C(O2)C3=CC(=O)C(C(C13)CCC4CC(CC(=O)O4)O)C)C |
synonyms |
2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl_x000B_-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



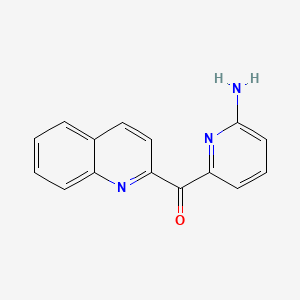

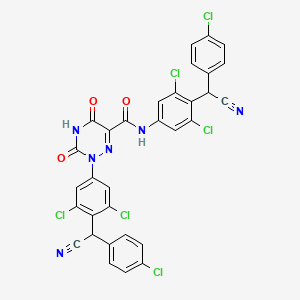
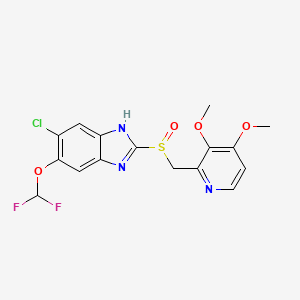
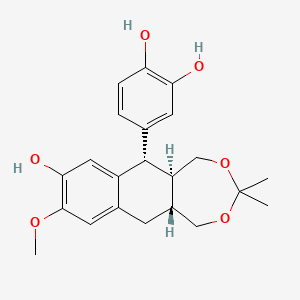

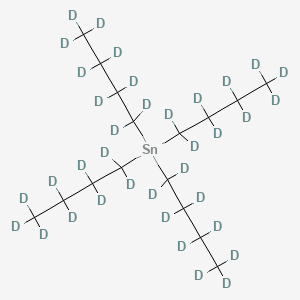


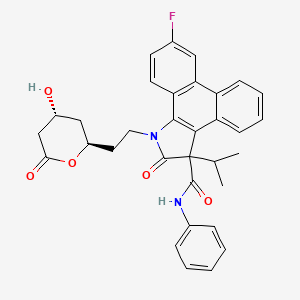


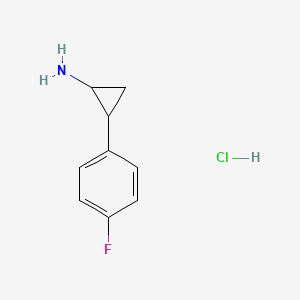
![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)